molecular formula C19H17NO2S B11499240 1-phenyl-4-thien-3-yl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-phenyl-4-thien-3-yl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11499240
M. Wt: 323.4 g/mol
InChI Key: RVWJVVXBHRVIFO-UHFFFAOYSA-N
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Description

1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core with phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of conjugated alkynes with acid catalysis, which provides a straightforward synthesis of cyclic compounds . Another method involves the aza-Michael addition/nucleophilic addition/aromatization tandem reactions, which are efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a quinoline core with phenyl and thiophene substituents, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

1-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H17NO2S/c21-17-8-4-7-16-19(17)15(13-9-10-23-12-13)11-18(22)20(16)14-5-2-1-3-6-14/h1-3,5-6,9-10,12,15H,4,7-8,11H2

InChI Key

RVWJVVXBHRVIFO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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